molecular formula C12H14O B166148 3-Mesitylacrylaldehyde CAS No. 131534-70-8

3-Mesitylacrylaldehyde

Cat. No.: B166148
CAS No.: 131534-70-8
M. Wt: 174.24 g/mol
InChI Key: PBSWKUAPPIGTBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mesitylacrylaldehyde can be synthesized through several methods. One common approach involves the reaction of mesitylene with acrolein in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the acrylaldehyde group.

Another method involves the use of mesitylmagnesium bromide, which reacts with ethyl formate to yield this compound. This reaction is carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-Mesitylacrylic acid.

    Reduction: 3-Mesitylacryl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Mesitylacrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Mesitylacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity underlies its antimicrobial properties, as it can disrupt essential biological processes in microorganisms.

In addition, the aromatic ring and acrylaldehyde group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions may contribute to its observed biological effects, including anti-inflammatory and cytotoxic activities.

Comparison with Similar Compounds

3-Mesitylacrylaldehyde can be compared with other similar compounds, such as:

    Benzaldehyde: Lacks the methyl groups and acrylaldehyde functionality, resulting in different reactivity and applications.

    Cinnamaldehyde: Contains a phenyl group with an acrylaldehyde moiety but lacks the methyl substitutions, leading to distinct chemical properties and uses.

The presence of the mesityl group in this compound imparts unique steric and electronic effects, enhancing its reactivity in certain chemical reactions and expanding its range of applications compared to these related compounds.

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWKUAPPIGTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376743
Record name 3-(2,4,6-Trimethylphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131534-70-8
Record name 3-(2,4,6-Trimethylphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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